molecular formula C27H19Cl3N2O3 B2666773 N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide CAS No. 320423-49-2

N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide

Cat. No.: B2666773
CAS No.: 320423-49-2
M. Wt: 525.81
InChI Key: SVMMDJQJFHYZBX-WCMJOSRZSA-N
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Description

N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aromatic aldehyde. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

  • Dissolve the hydrazide in ethanol.
  • Add the aromatic aldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques, can be applied to scale up the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .

Mechanism of Action

The mechanism of action of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is unique due to the presence of multiple halogen atoms (chlorine) and the methoxy group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can enhance its ability to form stable metal complexes and interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19Cl3N2O3/c28-21-8-12-23(13-9-21)35-26-4-2-1-3-20(26)16-31-32-27(33)19-6-10-22(11-7-19)34-17-18-5-14-24(29)25(30)15-18/h1-16H,17H2,(H,32,33)/b31-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMMDJQJFHYZBX-WCMJOSRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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